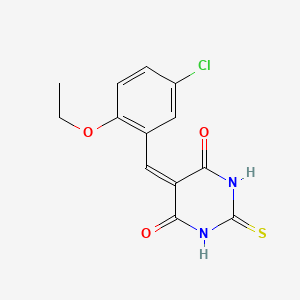
5-methyl-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Medicine
In the field of medicine, compounds like 5-methyl-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine are explored for their potential therapeutic properties. The structural complexity and presence of multiple functional groups make them suitable candidates for drug design and development. They may serve as key intermediates in synthesizing molecules with anti-inflammatory, antimicrobial, or anticancer activities .
Agriculture
In agriculture, such chemical compounds can be utilized in developing new pesticides or herbicides. Their ability to interact with various biological targets can lead to the creation of substances that are effective against pests and weeds, while being safe for crops and the environment .
Material Science
The applications in material science include the development of novel polymers or coatings. The thiazol amine moiety could be used to synthesize materials with specific properties like increased durability, resistance to heat, or conductivity .
Environmental Science
Environmental science research could benefit from this compound in the synthesis of chemicals that help in pollution control. For instance, they might be used to create absorbents that capture toxic substances from water or air .
Biochemistry
In biochemistry, 5-methyl-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine could be important for studying enzyme reactions or metabolic pathways. It might act as an inhibitor or activator for certain biochemical processes, providing insights into the functioning of biological systems .
Pharmacology
Pharmacologically, this compound could be a precursor in the synthesis of various pharmacologically active molecules. Its structural features allow for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-7-6-10-15(11-12)18-17-19-16(13(2)20-17)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFXRKWHGXQWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)




![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)





